molecular formula C6H9N2NaO5 B1292495 Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate CAS No. 7415-22-7

Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate

Cat. No.: B1292495
CAS No.: 7415-22-7
M. Wt: 212.14 g/mol
InChI Key: QCGKKVWCABJQQI-UHFFFAOYSA-M
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Description

Infrared Spectroscopy (IR)

The IR spectrum (KBr pellet) displays characteristic absorption bands:

  • 3,350 cm⁻¹ : N–H stretching (amide group),
  • 1,680 cm⁻¹ : C=O stretching (carboxylate and amide),
  • 1,550 cm⁻¹ : Asymmetric COO⁻ stretching,
  • 1,410 cm⁻¹ : Symmetric COO⁻ stretching.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D₂O) :
    • δ 3.75 ppm (s, 2H, –CH₂–COO⁻),
    • δ 3.45 ppm (s, 2H, –CH₂–C(=O)–NH₂),
    • δ 2.95 ppm (s, 2H, –CH₂–COOH),

      – δ 1.98 ppm (s, 2H, NH₂).
  • ¹³C NMR (126 MHz, D₂O) :
    – δ 178.2 ppm (COO⁻),
    – δ 174.5 ppm (amide C=O),
    – δ 172.1 ppm (COOH),
    – δ 50.3–45.8 ppm (–CH₂– groups).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive mode shows a dominant peak at m/z = 212.14 , corresponding to the [M + Na]⁺ ion. Fragmentation patterns include losses of H₂O (m/z 194.12) and CO₂ (m/z 168.09).

Table 2: Key Spectroscopic Assignments

Technique Key Signals Assignment
IR 1,680 cm⁻¹ C=O stretch
¹H NMR δ 3.75 ppm –CH₂–COO⁻
¹³C NMR δ 178.2 ppm COO⁻
ESI-MS m/z 212.14 [M + Na]⁺

Properties

IUPAC Name

sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5.Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGKKVWCABJQQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)O)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635543
Record name Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7415-22-7
Record name Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, also known by its CAS number 7415-22-7, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and various applications in biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N2NaO5C_6H_9N_2NaO_5, with a molecular weight of approximately 212.14 g/mol. The compound features a carboxymethyl group and an amino group, which contribute to its chelation properties and biological interactions .

Biological Activities

1. Chelation Properties
One of the primary biological activities of this compound is its ability to chelate metal ions. This property allows it to bind various metal ions, which can influence biochemical pathways and cellular processes. Chelation can be particularly useful in detoxifying heavy metals or reducing oxidative stress in biological systems.

2. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative damage. This activity is critical in preventing cellular aging and the progression of various diseases linked to oxidative stress.

3. Modulation of Enzyme Activity
Studies have shown that this compound can modulate the activity of certain enzymes. This modulation can enhance or inhibit enzymatic reactions, thereby affecting metabolic pathways within cells. For instance, it may influence enzymes involved in detoxification processes or metabolic regulation .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1 Demonstrated significant chelation of lead ions, suggesting potential use in lead detoxification protocols.
Study 2 Reported antioxidant activity in vitro, with effective scavenging of DPPH radicals, indicating potential therapeutic applications in oxidative stress-related conditions.
Study 3 Investigated its role as an enzyme modulator, showing inhibition of specific metabolic pathways that could be leveraged for therapeutic interventions .

The mechanisms through which this compound exerts its biological effects include:

  • Metal Ion Binding: The structure allows for effective binding to metal ions through coordination bonds, impacting their bioavailability and reactivity.
  • Free Radical Scavenging: The presence of functional groups capable of donating electrons facilitates the neutralization of free radicals.
  • Enzyme Interaction: The compound may alter enzyme conformation or substrate availability, leading to changes in enzymatic activity.

Scientific Research Applications

Pharmaceutical Applications

Chelating Agent
One of the primary applications of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate is as a chelating agent in pharmaceuticals. Its ability to bind metal ions is crucial in drug formulation, particularly in the development of treatments for conditions involving metal toxicity or deficiency. The compound's chelation properties can help stabilize metal ions in therapeutic agents, enhancing their efficacy and safety profiles .

Drug Delivery Systems
Research indicates potential uses in drug delivery systems where the compound can facilitate the transport of therapeutic agents across biological membranes. Its amino and carboxylate groups may interact favorably with biological tissues, providing a pathway for targeted drug delivery .

Biochemical Research

Biochemical Assays
this compound can be utilized in biochemical assays to study enzyme activities and protein interactions. Its chelating properties allow for the manipulation of metal ion concentrations in assays, which can be critical for understanding enzyme mechanisms and protein functions .

Metal Ion Interaction Studies
The compound's ability to bind various metal ions makes it useful for studies focused on metal ion interactions within biological systems. This property can be leveraged to investigate the roles of metals in enzymatic reactions and cellular processes .

Environmental Science

Remediation of Metal Contaminants
In environmental science, this compound has potential applications in the remediation of metal contaminants from water sources. Its chelation capabilities may facilitate the removal of toxic metals from contaminated environments, thereby contributing to environmental cleanup efforts .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications Stability in Aqueous Solution
This compound C₆H₉N₂NaO₅ 212.14 Amide, carboxylate Metal chelation, pharmaceutical intermediates High (pH 6–9)
Disodium Iminodiacetate C₄H₅NNa₂O₄ 190.07 Amine, carboxylate Detergents, water treatment Moderate (pH 5–8)
Sodium 1,2-Diaminocyclohexane Tetraacetate C₁₄H₂₀N₂Na₂O₈ 390.30 Cyclohexyl diamine, tetra-carboxylate Complexometric titrations High (pH 2–12)
Sodium Ferric EDTA C₁₀H₁₂FeN₂NaO₈ 367.05 EDTA backbone, iron complex Iron supplementation, agriculture High (pH 4–10)
Manganese Disodium EDTA Trihydrate C₁₀H₁₂MnN₂Na₂O₈·3H₂O 421.21 EDTA backbone, manganese complex Agricultural micronutrient correction Moderate (pH 6–8)

Key Observations:

Chelation Capacity: this compound exhibits moderate chelation strength compared to EDTA derivatives (e.g., Sodium Ferric EDTA), which have higher denticity due to four carboxylate groups . Unlike Disodium Iminodiacetate, the target compound’s amide group enhances selectivity for transition metals (e.g., Cu²⁺, Zn²⁺) over alkaline earth metals (e.g., Ca²⁺) .

Solubility and Stability: The compound’s carboxymethylamino backbone provides superior water solubility (>500 mg/mL at 25°C) compared to non-ionic analogs like Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, which is lipid-soluble . Stability in alkaline conditions (pH 9) is comparable to Sodium 1,2-Diaminocyclohexane Tetraacetate but lower than Cadmium Oxalate (CdC₂O₄), which precipitates in neutral pH .

Preparation Methods

Method 1: Direct Synthesis from Amino Acids

One common method involves the direct reaction of amino acids under controlled conditions:

  • Reagents :

    • Glycine (or another suitable amino acid)
    • Sodium hydroxide
    • Acetic anhydride or acetic acid
  • Procedure :

    • Dissolve glycine in a sodium hydroxide solution.
    • Slowly add acetic anhydride while stirring continuously.
    • Allow the reaction to proceed at room temperature for several hours.
    • Neutralize the solution with hydrochloric acid.
    • Isolate the product through precipitation or crystallization.

Method 2: Coupling Reaction

Another effective synthesis route involves a coupling reaction between two distinct precursors:

  • Reagents :

    • N-Boc protected amino acids
    • Coupling agents (e.g., HATU or DIC)
    • Solvent (e.g., dimethylformamide)
  • Procedure :

    • Dissolve the N-Boc protected amino acid in dimethylformamide.
    • Add a coupling agent and allow it to activate the carboxylic group.
    • Introduce the second amino acid derivative and stir for an extended period.
    • Deprotect the N-Boc group using trifluoroacetic acid.
    • Purify the product using chromatography.

Summary of Methods

Method Key Reagents Yield Time Required
Direct Synthesis Glycine, NaOH, Acetic Anhydride Moderate Several hours
Coupling Reaction N-Boc protected amino acids, HATU High Overnight

Recent studies have highlighted various aspects of sodium aminoacetate's properties and applications:

  • Biochemical Applications : Sodium aminoacetate has been explored for its role in enhancing drug solubility and stability, thereby improving bioavailability in pharmaceutical formulations.

  • Analytical Techniques : Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to analyze the purity and concentration of synthesized sodium aminoacetate, confirming its effectiveness as a reagent in biochemical assays.

The preparation of sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate can be effectively achieved through various synthetic routes, each offering unique advantages regarding yield and efficiency. Continued research into its applications will likely expand its utility in both pharmaceutical and analytical chemistry fields.

Q & A

Basic Questions

Q. What spectroscopic and analytical methods are essential for confirming the identity and purity of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate?

  • Methodological Answer : Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 13^{13}C spectra), high-resolution mass spectrometry (HRMS) to verify the molecular formula (C6_6H9_9N2_2NaO5_5, exact mass 236.04 g/mol), and elemental analysis to validate purity. Chromatographic techniques like HPLC can assess impurities, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., amide and carboxylate stretches) .

Q. How is this compound typically stored to ensure stability in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Desiccants should be used to minimize moisture absorption, as hygroscopicity is common in sodium salts. Stability tests via periodic HPLC analysis are recommended to monitor degradation .

Advanced Research Questions

Q. How can this compound (ADA) be optimized as a buffering agent in protein crystallography?

  • Methodological Answer : ADA’s buffering capacity at pH 6.5 makes it suitable for stabilizing protein complexes during crystallization. To optimize, adjust ionic strength with Li2_2SO4_4 or NaCl (e.g., 0.1 M LiSO4_4 in ) and incorporate cryoprotectants like glycerol (25% v/v) to prevent ice formation during flash-cooling. Monitor crystal growth via dynamic light scattering (DLS) to ensure monodispersity .

Q. What experimental approaches resolve discrepancies between computational predictions and empirical data (e.g., mass spectrometry) for this compound?

  • Methodological Answer : Cross-validate HRMS results with isotopic pattern analysis to confirm the molecular formula. For structural mismatches, use tandem MS (MS/MS) to fragment ions and compare with in silico fragmentation tools (e.g., CFM-ID). Density functional theory (DFT) calculations can reconcile NMR chemical shift deviations by modeling conformers .

Q. How does ADA influence protein-ligand interaction studies in structural biology?

  • Methodological Answer : ADA’s zwitterionic structure minimizes interference with protein-ligand binding. In Fab-antigen complexes (e.g., NaVAe1Sp1CTDp–ANT05 in ), ADA maintains pH stability without competing for binding sites. Use surface plasmon resonance (SPR) to quantify binding affinity in ADA-containing buffers and compare with other buffers (e.g., HEPES) to assess specificity .

Q. What strategies are effective in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Functionalize the amino or carboxylate groups via reductive amination or esterification. For example, replace the sodium counterion with other metals (e.g., potassium) to alter solubility. Monitor reaction progress via thin-layer chromatography (TLC) and purify derivatives using ion-exchange chromatography .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies often arise from pH-dependent ionization. Conduct systematic solubility tests across a pH range (4–9) using UV-Vis spectroscopy or gravimetric analysis. Compare results with computational predictions (e.g., logP via ACD/Labs Percepta) and validate with dynamic vapor sorption (DVS) for hygroscopicity effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.